Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
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Overview
Description
“Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. The presence of an ester group (-COO-) and a pyridine ring suggests that it might undergo reactions typical of these functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined experimentally .Scientific Research Applications
Heterocyclic Compound Synthesis
This chemical serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, it is involved in reactions under oxidative carbonylation conditions to yield derivatives like dihydropyridinone, which are synthesized in satisfactory yields. Such reactions are carried out in specific conditions, utilizing catalysts like PdI(2) in conjunction with KI, under a mixture of CO and air, showcasing its utility in creating complex molecular architectures (Bacchi et al., 2005).
Structural Characterization and Analysis
The compound also plays a role in the structural characterization and analysis of related heterocyclic derivatives. For instance, its methylated and decarboxylated derivatives have been verified through NMR analysis, providing insights into structural problems in chlorinated compounds (Irvine et al., 2008).
Enaminone Anticonvulsant Properties
Furthermore, derivatives of this compound have been studied for their potential anticonvulsant properties. The crystal structures of several anticonvulsant enaminones, including derivatives related to Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, have been determined, contributing to the understanding of their mechanism of action and potential therapeutic applications (Kubicki et al., 2000).
Photoreaction Studies
Research into the photoreaction of related pyridinecarboxylates under various atmospheric conditions has provided insights into the methoxylation reactions that can occur, which are essential for understanding the reactivity and functionalization of these compounds in synthetic chemistry (Sugiyama et al., 1984).
Kinetic Resolution and Enzymatic Studies
The compound and its derivatives have been used in studies focusing on kinetic resolution and enzymatic hydrolysis, demonstrating its application in producing enantiomerically enriched products. This has implications for the synthesis of biologically active compounds and pharmaceuticals (Andzans et al., 2013).
Mechanism of Action
Target of Action
The primary targets of Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate are currently unknown
Mode of Action
It is known that the compound is synthesized using the biginelli reaction as the key step .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures for different chemicals .
Future Directions
Properties
IUPAC Name |
methyl 4-methoxy-6-oxo-1-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-8-13(16)15(9-11(12)14(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMQOIQRJOYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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